Cas no 1479824-41-3 (2-(5-Methylthiophen-3-yl)acetaldehyde)
2-(5-Methylthiophen-3-yl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- AKOS014438090
- 1479824-41-3
- EN300-2957694
- 2-(5-methylthiophen-3-yl)acetaldehyde
- 2-(5-Methylthiophen-3-yl)acetaldehyde
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- MDL: MFCD21126040
- Inchi: 1S/C7H8OS/c1-6-4-7(2-3-8)5-9-6/h3-5H,2H2,1H3
- InChI Key: MAVXVKNJQCGQGY-UHFFFAOYSA-N
- SMILES: S1C=C(CC=O)C=C1C
Computed Properties
- Exact Mass: 140.02958605g/mol
- Monoisotopic Mass: 140.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 45.3Ų
2-(5-Methylthiophen-3-yl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2957694-0.05g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 0.05g |
$827.0 | 2023-09-06 | ||
| Enamine | EN300-2957694-0.1g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 0.1g |
$867.0 | 2023-09-06 | ||
| Enamine | EN300-2957694-0.25g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 0.25g |
$906.0 | 2023-09-06 | ||
| Enamine | EN300-2957694-0.5g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 0.5g |
$946.0 | 2023-09-06 | ||
| Enamine | EN300-2957694-1.0g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-2957694-2.5g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 2.5g |
$1931.0 | 2023-09-06 | ||
| Enamine | EN300-2957694-5.0g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-2957694-10.0g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-2957694-1g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 1g |
$986.0 | 2023-09-06 | ||
| Enamine | EN300-2957694-5g |
2-(5-methylthiophen-3-yl)acetaldehyde |
1479824-41-3 | 5g |
$2858.0 | 2023-09-06 |
2-(5-Methylthiophen-3-yl)acetaldehyde Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(5-Methylthiophen-3-yl)acetaldehyde
Introduction to 2-(5-Methylthiophen-3-yl)acetaldehyde (CAS No. 1479824-41-3)
2-(5-Methylthiophen-3-yl)acetaldehyde is a fascinating organic compound with the CAS registry number 1479824-41-3. This compound belongs to the class of aromatic aldehydes and features a unique structure that combines a thiophene ring with an aldehyde functional group. The thiophene moiety, specifically the 5-methylthiophen-3-yl group, adds complexity to the molecule, making it a subject of interest in various fields of chemistry and material science.
The synthesis of 2-(5-Methylthiophen-3-yl)acetaldehyde typically involves multi-step reactions, often starting from simpler thiophene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, which are critical for large-scale production in industries such as pharmaceuticals and agrochemicals. The compound's structure allows for diverse reactivity, making it a valuable building block in organic synthesis.
One of the most notable applications of 2-(5-Methylthiophen-3-yl)acetaldehyde is in the field of drug discovery. Its thiophene ring contributes to significant biological activity, as evidenced by recent studies exploring its potential as an anti-inflammatory agent. Researchers have found that the compound exhibits selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential use in developing novel therapeutic agents.
In addition to its pharmacological applications, 2-(5-Methylthiophen-3-yl)acetaldehyde has also found relevance in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems for organic transformations. For instance, recent research highlights its role as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules.
The physical properties of 2-(5-Methylthiophen-3-yl)acetaldehyde are equally intriguing. It exists as a crystalline solid at room temperature with a melting point of approximately 60°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in various laboratory settings. The compound's UV-vis spectrum reveals strong absorption bands due to the conjugated system within the thiophene ring, which is advantageous for applications in optoelectronic materials.
From an environmental perspective, understanding the degradation pathways of 2-(5-Methylthiophen-3-yl)acetaldehyde is crucial for assessing its ecological impact. Recent studies have shown that under aerobic conditions, the compound undergoes microbial degradation, primarily through oxidation of the aldehyde group and subsequent cleavage of the thiophene ring. These findings are essential for ensuring sustainable practices in industries utilizing this compound.
In conclusion, 2-(5-Methylthiophen-3-yl)acetaldehyde (CAS No. 1479824-41) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.
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